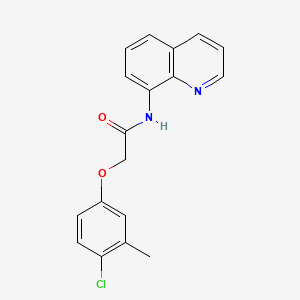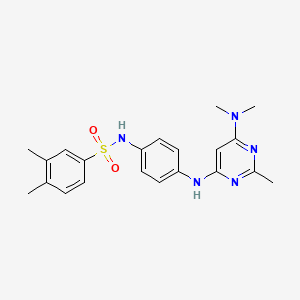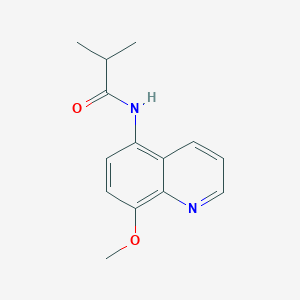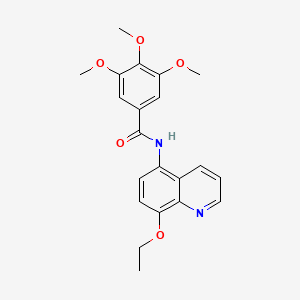
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of acetohydrazides and features a quinoline ring system.
- This compound has attracted attention due to its potential as an anticancer agent.
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide: C19H15ClNO2
.Preparation Methods
- The synthetic route for this compound involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with quinoline-8-carbohydrazide.
- The reaction proceeds under mild conditions, typically in a solvent like ethanol or dimethyl sulfoxide (DMSO).
- The industrial production methods may vary, but the key steps involve condensation and subsequent cyclization.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but they may include derivatives with modified functional groups.
Scientific Research Applications
Chemistry: This compound serves as a valuable intermediate for the synthesis of other bioactive molecules.
Biology: Researchers explore its effects on cell growth, apoptosis, and gene expression.
Medicine: Investigations focus on its potential as an anticancer drug.
Industry: It may find applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound likely exerts its effects through interactions with cellular targets.
Molecular Targets: These could include enzymes, receptors, or signaling pathways.
Pathways Involved: Further studies are needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
Uniqueness: Its combination of the quinoline and acetohydrazide moieties sets it apart.
Similar Compounds: While there are no direct analogs, related compounds with similar structural features include other quinoline derivatives and acetohydrazides.
Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research
For additional references, you can explore the following sources:
Properties
Molecular Formula |
C18H15ClN2O2 |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-quinolin-8-ylacetamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-10-14(7-8-15(12)19)23-11-17(22)21-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
QLUMSWSJQPVUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC3=C2N=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Ethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide](/img/structure/B11335645.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335649.png)
![Methyl 2-chloro-5-[({1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11335655.png)
![2-(4-chlorophenoxy)-1-{4-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11335664.png)

![ethyl 2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B11335689.png)
![N-cyclohexyl-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11335713.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11335720.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11335721.png)

![3,4,6-trimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11335733.png)

![2-(benzylsulfanyl)-5-[(4-chlorophenyl)sulfanyl]-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11335742.png)
![N,N-diethyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzamide](/img/structure/B11335750.png)
